molecular formula C28H37ClO7 B10785502 Icomethasone enbutate

Icomethasone enbutate

Cat. No.: B10785502
M. Wt: 521.0 g/mol
InChI Key: OVTRPNSKIPQZEC-UHFFFAOYSA-N
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Description

Icomethasone enbutate is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. The compound has the chemical formula C28H37ClO7 and a molecular weight of 521.042 g/mol . Despite its potential, this compound was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of icomethasone enbutate involves multiple steps, starting from the parent compound, icomethasone. The process includes chlorination, hydroxylation, and esterification reactions. The 21-mesylate of icomethasone can be obtained in a highly pure form, practically free of traces of substitution in the 11-position .

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its status as an investigational compound. the general approach involves large-scale synthesis of the parent compound followed by specific modifications to achieve the desired ester form.

Chemical Reactions Analysis

Types of Reactions: Icomethasone enbutate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Halogen substitution reactions are common in the synthesis of icomethasone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus pentachloride are employed.

Major Products Formed: The major products formed from these reactions include various hydroxylated and esterified derivatives of icomethasone .

Scientific Research Applications

Icomethasone enbutate has been studied primarily for its anti-inflammatory and immunosuppressive properties. Its applications include:

Mechanism of Action

Icomethasone enbutate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory transcription factors such as NF-Kappa B. It also inhibits phospholipase A2, reducing the formation of arachidonic acid derivatives, which are key mediators of inflammation. Additionally, it promotes the expression of anti-inflammatory genes like interleukin-10 .

Comparison with Similar Compounds

    Mometasone Furoate: A related glucocorticoid with similar anti-inflammatory properties.

    Betamethasone: Another glucocorticoid used for its potent anti-inflammatory effects.

    Dexamethasone: Known for its strong immunosuppressive and anti-inflammatory actions.

Uniqueness: Icomethasone enbutate is unique due to its specific esterification, which may influence its pharmacokinetics and metabolic profile. Unlike its marketed counterparts, this compound was never commercialized, making it primarily a subject of research .

Properties

Molecular Formula

C28H37ClO7

Molecular Weight

521.0 g/mol

IUPAC Name

[17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3

InChI Key

OVTRPNSKIPQZEC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C

Origin of Product

United States

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